molecular formula C14H11FO3 B6378181 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol CAS No. 1262003-82-6

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol

Cat. No.: B6378181
CAS No.: 1262003-82-6
M. Wt: 246.23 g/mol
InChI Key: MZFCJZJIWRECHM-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves the use of fluorinated building blocks. One common method is the Suzuki coupling reaction, which involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with a suitable formylated phenol derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(4-Fluoro-3-methoxyphenyl)-2-carboxyphenol.

    Reduction: 5-(4-Fluoro-3-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can enhance its binding affinity to certain enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the formyl group, in particular, allows for specific reactions and interactions that are not possible with similar compounds lacking this functional group.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14-7-10(4-5-12(14)15)9-2-3-11(8-16)13(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCJZJIWRECHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685179
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-82-6
Record name 4'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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